N-(4-((4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-[4-({4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of sulfonylphenylacetamides This compound is characterized by its unique structure, which includes a morpholine ring, a pyrimidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and suitable halogenated intermediates.
Formation of the Piperazine Ring: The piperazine ring is formed through cyclization reactions involving diamines and dihalides.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides and appropriate bases.
Final Coupling: The final coupling step involves the reaction of the sulfonylphenyl intermediate with acetamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of N-[4-({4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenated intermediates, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-({4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[4-({4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinase activity, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[4-({4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}SULFONYL)BENZAMIDE
- N-[4-({4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}SULFONYL)PHENYL]PROPIONAMIDE
Uniqueness
N-[4-({4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C21H28N6O4S |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
N-[4-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C21H28N6O4S/c1-16-15-20(25-11-13-31-14-12-25)24-21(22-16)26-7-9-27(10-8-26)32(29,30)19-5-3-18(4-6-19)23-17(2)28/h3-6,15H,7-14H2,1-2H3,(H,23,28) |
InChI Key |
UUFQCDSQHJTJKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)N4CCOCC4 |
Origin of Product |
United States |
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